molecular formula C18H21N7OS B5372326 N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide

N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5372326
M. Wt: 383.5 g/mol
InChI Key: ZNDJIJBLSPKLSE-UHFFFAOYSA-N
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Description

N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of piperidine, thiadiazole, and triazole moieties. These structural elements are known for their significant roles in medicinal chemistry, often contributing to the biological activity of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperidine and thiadiazole rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form.

    Substitution: The benzamide moiety can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzamide ring.

Mechanism of Action

The mechanism of action of N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c26-17(14-4-6-15(7-5-14)25-12-19-20-13-25)21-18-23-22-16(27-18)8-11-24-9-2-1-3-10-24/h4-7,12-13H,1-3,8-11H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDJIJBLSPKLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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